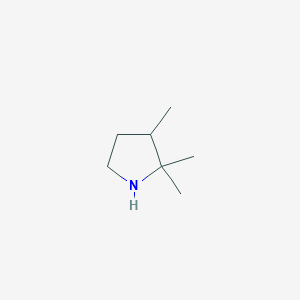

2,2,3-Trimethylpyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-5-8-7(6,2)3/h6,8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARCPRULXFKTBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615189 | |

| Record name | 2,2,3-Trimethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14123-52-5 | |

| Record name | 2,2,3-Trimethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,3-Trimethylpyrrolidine

Executive Summary

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that is often crucial for biological activity. While the synthesis of many substituted pyrrolidines is well-documented, specific substitution patterns can present unique synthetic challenges. This guide details a proposed, robust synthetic pathway for 2,2,3-trimethylpyrrolidine (CAS No. 14123-52-5), a compound for which direct synthetic literature is sparse.[3]

The presented strategy is a multi-step sequence designed from first principles, leveraging well-established and reliable chemical transformations. The core of the synthesis involves the construction of a substituted γ-lactam (pyrrolidin-2-one) intermediate, which is subsequently reduced to the target pyrrolidine. Each step is rationalized, and detailed protocols are provided based on analogous transformations reported in peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive and technically grounded approach to the synthesis of novel substituted pyrrolidines.

Retrosynthetic Analysis and Strategic Design

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnection points. A highly reliable approach in pyrrolidine synthesis involves the reduction of a corresponding γ-lactam.[4] This strategy was chosen for its robustness and the predictable nature of the final reduction step. The required lactam intermediate for our target is 3,4,4-trimethylpyrrolidin-2-one .

The lactam can be disconnected to reveal a linear γ-amino acid precursor, which in turn can be synthesized from a γ-nitro ester. This leads to a key carbon-carbon bond-forming step: a Michael addition between an ester enolate and a nitroalkene.[5][6] This multi-step strategy allows for the systematic and controlled construction of the required carbon skeleton and the introduction of the nitrogen atom at the appropriate position.

The complete retrosynthetic pathway is outlined below:

Caption: Retrosynthetic analysis for this compound.

Detailed Synthetic Pathway and Protocols

The forward synthesis is a six-step process, beginning with simple, commercially available starting materials.

Step 1: Synthesis of 2-Methyl-1-nitro-2-propanol via the Henry Reaction

The synthesis commences with the Henry (nitroaldol) reaction, a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[7][8] In this step, nitromethane is deprotonated to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl of isobutyraldehyde.

Mechanism: The reaction is base-catalyzed, initiating with the deprotonation of nitromethane. The resulting anion adds to the isobutyraldehyde carbonyl, and subsequent protonation of the alkoxide intermediate yields the β-nitro alcohol.[9]

Experimental Protocol:

-

To a stirred solution of isobutyraldehyde (1.0 eq) and nitromethane (1.2 eq) in methanol at 0 °C, a solution of sodium hydroxide (0.1 eq) in water is added dropwise, maintaining the temperature below 10 °C.

-

The reaction mixture is stirred at room temperature for 24 hours until TLC analysis indicates the consumption of the aldehyde.

-

The mixture is then neutralized with acetic acid and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-methyl-1-nitro-2-propanol, which can be used in the next step without further purification.

Step 2: Dehydration to 1-Nitro-2-methyl-1-propene

The β-nitro alcohol produced in the Henry reaction can be readily dehydrated to form the corresponding nitroalkene.[10][11] This transformation is typically achieved under acidic or basic conditions, often with azeotropic removal of water.

Mechanism: Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to form the alkene. Base-catalyzed dehydration proceeds via an E1cB mechanism.[10]

Experimental Protocol:

-

The crude 2-methyl-1-nitro-2-propanol (1.0 eq) is dissolved in toluene.

-

Phthalic anhydride (0.2 eq) is added, and the mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by vacuum distillation to afford 1-nitro-2-methyl-1-propene.

Step 3: Michael Addition to form Methyl 4-nitro-2,3,3-trimethylbutanoate

This key step involves the conjugate addition of the enolate of methyl isobutyrate to the electron-deficient nitroalkene.[5][6] The Michael addition is a powerful tool for forming 1,5-dicarbonyl compounds or their synthetic equivalents.[12]

Mechanism: Lithium diisopropylamide (LDA) is used to generate the enolate of methyl isobutyrate. This strong nucleophile then attacks the β-carbon of the nitroalkene in a 1,4-conjugate fashion. The resulting nitronate intermediate is protonated upon acidic workup to give the γ-nitro ester.

Caption: Workflow for the Michael addition step.

Experimental Protocol:

-

A solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise, and the solution is stirred for 30 minutes.

-

Methyl isobutyrate (1.0 eq) is added dropwise, and the mixture is stirred for another 30 minutes to ensure complete enolate formation.

-

A solution of 1-nitro-2-methyl-1-propene (0.9 eq) in anhydrous THF is added slowly.

-

The reaction is stirred at -78 °C for 4 hours, then allowed to warm to room temperature overnight.

-

The reaction is quenched by the addition of saturated ammonium chloride solution. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated.

-

Purification by flash column chromatography (silica gel, hexane/ethyl acetate gradient) yields the pure methyl 4-nitro-2,3,3-trimethylbutanoate.

Step 4 & 5: Reductive Cyclization to 3,4,4-Trimethylpyrrolidin-2-one

This step involves the reduction of the nitro group to a primary amine, which then undergoes spontaneous or induced intramolecular cyclization with the ester group to form the desired γ-lactam. Catalytic hydrogenation is an effective method for reducing nitro groups in the presence of esters.[13][14][15]

Mechanism: The nitro group is reduced to an amine on the surface of the palladium catalyst. The resulting γ-amino ester is then in perfect proximity for an intramolecular nucleophilic acyl substitution, where the newly formed amine attacks the ester carbonyl, eliminating methanol and forming the stable five-membered lactam ring.[16]

Experimental Protocol:

-

The γ-nitro ester (1.0 eq) is dissolved in methanol.

-

Palladium on carbon (10 wt. %, 5 mol % Pd) is added to the solution.[17]

-

The flask is evacuated and backfilled with hydrogen gas (balloon or Parr hydrogenator at 50 psi).

-

The reaction mixture is stirred vigorously at room temperature for 24 hours.

-

The reaction is monitored by TLC or GC-MS. Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

-

The crude 3,4,4-trimethylpyrrolidin-2-one is typically of sufficient purity for the next step, or it can be purified by crystallization or chromatography.

Step 6: Reduction of 3,4,4-Trimethylpyrrolidin-2-one to this compound

The final step is the complete reduction of the lactam amide functionality to the corresponding cyclic amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.[18][19][20]

Mechanism: The hydride from LiAlH₄ adds to the carbonyl carbon of the lactam. The resulting intermediate coordinates to the aluminum species, facilitating the elimination of the oxygen atom and a second hydride addition to the resulting iminium ion intermediate, yielding the final pyrrolidine.[21]

Experimental Protocol:

-

A suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF is stirred at 0 °C under a nitrogen atmosphere.

-

A solution of 3,4,4-trimethylpyrrolidin-2-one (1.0 eq) in anhydrous THF is added dropwise.

-

After the addition is complete, the reaction mixture is heated to reflux for 6 hours.

-

The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

-

The resulting granular precipitate is filtered off and washed with THF.

-

The combined filtrate is dried over anhydrous potassium carbonate and the solvent is removed by distillation.

-

The final product, this compound, is purified by fractional distillation.

Data Summary and Characterization

The successful synthesis of the intermediates and the final product should be confirmed by standard analytical techniques. The following table summarizes the expected key characterization data.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (Key Features) |

| 2-Methyl-1-nitro-2-propanol | C₄H₉NO₃ | 119.12 | Singlet for CH₂NO₂, singlet for C(CH₃)₂OH, broad singlet for OH. |

| 1-Nitro-2-methyl-1-propene | C₄H₇NO₂ | 101.10 | Singlets for the two CH₃ groups, singlet for the vinylic proton. |

| Methyl 4-nitro-2,3,3-trimethylbutanoate | C₉H₁₇NO₄ | 203.24 | Singlets for gem-dimethyl at C3, doublet for methyl at C2, singlet for methoxy group, AB quartet for CH₂NO₂. |

| 3,4,4-Trimethylpyrrolidin-2-one | C₇H₁₃NO | 127.18 | Singlets for gem-dimethyl at C4, doublet for methyl at C3, diastereotopic protons for CH₂ at C5, broad singlet for NH. |

| This compound | C₇H₁₅N | 113.20 | Singlets for gem-dimethyl at C2, doublet for methyl at C3, complex multiplets for CH₂ protons at C4 and C5, broad singlet for NH. |

Conclusion

This technical guide outlines a comprehensive and logically sound synthetic route to this compound, a molecule with limited direct precedent in the chemical literature. By employing a sequence of well-understood and high-yielding reactions—the Henry reaction, nitroalkene formation, Michael addition, reductive cyclization, and lactam reduction—the target compound can be constructed from simple starting materials. The provided protocols, based on established analogous transformations, offer a practical blueprint for researchers in organic synthesis and drug discovery. This work underscores the power of rational synthetic design in accessing novel chemical matter.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link][13]

-

University of Wisconsin. (n.d.). Henry Reaction - Common Conditions. Retrieved from [Link][11]

-

MDPI. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Molecules, 27(13), 3797.[22]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link][5]

-

Google Patents. (1958). US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor. Retrieved from [14]

-

National Institutes of Health. (2010). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 107(47), 20642–20647.[23]

-

Royal Society of Chemistry. (1973). Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. Journal of the Chemical Society, Perkin Transactions 1, 2054-2058.[18]

-

Frontiers. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 8, 590.[24]

-

ResearchGate. (n.d.). Catalytic reduction of γ-nitroesters 6a–f. [Image]. Retrieved from [Link][16]

-

ACS Publications. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development, 18(1), 189-200.[15]

-

Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link][6]

-

TIB. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Retrieved from [Link][25]

-

Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link][12]

-

ACS Publications. (2023). Base-Mediated Cascade Annulations of β‑CF3‑1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3‑Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. The Journal of Organic Chemistry, 88(17), 12217-12228.[26]

-

National Institutes of Health. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6688.[2]

-

Royal Society of Chemistry. (2019). A synthetic route towards 3,4-disubstituted pyrrolidin-2-ones via a Michael addition and reductive ring closing strategy. New Journal of Chemistry, 43(45), 17523-17527.[27]

-

Google Patents. (2020). US20200369608A1 - Processes for preparing pyrrolidine compounds. Retrieved from [4]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link][8]

-

ResearchGate. (2020). Henry reaction of different aromatic aldehydes with nitromethane. [Image]. Retrieved from [Link][28]

-

MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Catalysts, 11(10), 1205.[29]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link][30]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link][21]

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link][19]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolin-2-ones. Retrieved from [Link][31]

-

Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link][20]

-

ResearchGate. (2013). Facile synthesis of heteroaryl substituted γ-lactams from nitrovinyl arenes. Tetrahedron Letters, 54(35), 4761-4764.[32]

-

Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved from [Link][33]

-

Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link][17]

Sources

- 1. enamine.net [enamine.net]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. US20200369608A1 - Processes for preparing pyrrolidine compounds - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. Henry reaction - Wikipedia [en.wikipedia.org]

- 8. Henry Reaction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Henry Reaction - Common Conditions [commonorganicchemistry.com]

- 12. One moment, please... [chemistrysteps.com]

- 13. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 14. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 19. adichemistry.com [adichemistry.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]

- 25. oa.tib.eu [oa.tib.eu]

- 26. pubs.acs.org [pubs.acs.org]

- 27. A synthetic route towards 3,4-disubstituted pyrrolidin-2-ones via a Michael addition and reductive ring closing strategy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. Pyrrolidine synthesis [organic-chemistry.org]

- 31. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]

- 32. researchgate.net [researchgate.net]

- 33. γ-Lactam synthesis [organic-chemistry.org]

2,2,3-Trimethylpyrrolidine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Isomeric Landscape of Trimethylpyrrolidines

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and FDA-approved drugs.[1][2] Its saturated, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, a critical feature for achieving specific and potent interactions with biological targets.[2] Within the family of substituted pyrrolidines, trimethylated isomers represent valuable, yet distinct, building blocks for drug discovery.

This guide focuses specifically on 2,2,3-trimethylpyrrolidine . It is crucial to distinguish this isomer from its more commercially prevalent counterpart, 2,2,4-trimethylpyrrolidine, as the positioning of the methyl groups significantly influences the molecule's steric and electronic properties, and consequently, its synthetic accessibility and potential biological activity. While data for the 2,2,3-isomer is less abundant, this guide consolidates available information and provides a broader context based on the well-established chemistry of polysubstituted pyrrolidines.

Core Molecular Identifiers

Precise identification is paramount in chemical research and development. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 14123-52-5 | [ChemScene][3] |

| Molecular Formula | C₇H₁₅N | [ChemScene][3] |

| Molecular Weight | 113.20 g/mol | [ChemScene][3] |

| Synonym | Pyrrolidine, 2,2,3-trimethyl | [ChemScene][3] |

Physicochemical and Computational Data

The following table outlines key computed physicochemical properties for this compound, which are valuable for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [ChemScene][3] |

| LogP | 1.3944 | [ChemScene][3] |

| Hydrogen Bond Acceptors | 1 | [ChemScene][3] |

| Hydrogen Bond Donors | 1 | [ChemScene][3] |

| Rotatable Bonds | 0 | [ChemScene][3] |

Synthesis of Polysubstituted Pyrrolidines: A Strategic Overview

One of the most robust methods for pyrrolidine synthesis is the [3+2] dipolar cycloaddition of an azomethine ylide with an alkene.[3][4] This method allows for the direct and often stereocontrolled formation of the five-membered ring.[3]

Conceptual Synthesis Workflow

The diagram below illustrates a generalized workflow for the synthesis of a polysubstituted pyrrolidine, which could be adapted for this compound. The key is the selection of appropriate precursors to yield the desired substitution pattern.

Caption: Conceptual workflow for polysubstituted pyrrolidine synthesis.

Key Experimental Considerations:

-

Azomethine Ylide Generation: Azomethine ylides are typically transient species generated in situ. Common methods include the condensation of an α-amino acid with an aldehyde or ketone, or via the reductive generation from tertiary amides.[3][4]

-

Control of Stereochemistry: The diastereoselectivity of the cycloaddition is a critical aspect. The steric and electronic nature of the substituents on both the ylide and the alkene dictates the stereochemical outcome of the reaction.[4]

-

Catalysis: Modern approaches often employ metal catalysts, such as iridium or copper complexes, to facilitate the reaction under mild conditions and improve selectivity.[3]

Spectroscopic Characterization: Anticipated Signatures

Spectroscopic analysis is essential for the structural elucidation and purity assessment of synthesized compounds. While specific spectra for this compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple methyl groups and stereocenters. Key signals would include:

-

Singlets for the gem-dimethyl protons at the C2 position.

-

A doublet for the methyl protons at the C3 position.

-

A series of multiplets for the methylene (CH₂) and methine (CH) protons on the pyrrolidine ring.

-

A broad singlet for the N-H proton, which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum would be expected to show seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be indicative of sp³-hybridized carbons, with those closer to the nitrogen atom appearing further downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorptions for a secondary amine. Key expected peaks include:

-

N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹.

-

C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the stretching vibrations of the methyl and methylene groups.

-

N-H Bend: A medium absorption band around 1590-1650 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion (M⁺) peak at m/z = 113. The fragmentation pattern would be characteristic of aliphatic amines, often involving the loss of alkyl radicals. The most stable fragment would likely arise from alpha-cleavage, leading to the formation of a resonance-stabilized iminium ion.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in drug discovery, present in a wide array of therapeutic agents targeting diverse biological pathways.[5][6][7] Polysubstituted pyrrolidines, such as the trimethyl variants, serve as valuable building blocks for creating novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.[5]

Logical Framework for Pyrrolidine Scaffolds in Drug Design

Caption: Role of the pyrrolidine scaffold in drug design.

The introduction of methyl groups, as in this compound, serves several key purposes in drug design:

-

Steric Hindrance: The gem-dimethyl group at the C2 position can provide steric bulk, which can be used to orient other substituents, shield susceptible bonds from metabolic degradation, or enhance binding affinity by filling a specific hydrophobic pocket in a target protein.

-

Chirality: The methyl group at the C3 position introduces a chiral center, allowing for the synthesis of enantiomerically pure compounds. This is critical as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

-

Lipophilicity: The addition of methyl groups increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling volatile heterocyclic amines should be strictly followed. These compounds are often flammable, corrosive, and can be toxic upon inhalation, ingestion, or skin contact.[8]

Standard Laboratory Safety Protocol

-

Engineering Controls:

-

Always handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.

-

-

Handling:

-

Avoid direct contact with skin and eyes.

-

Prevent inhalation of vapors.

-

Keep away from heat, sparks, and open flames.[8]

-

Use non-sparking tools and take precautionary measures against static discharge.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

-

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.

-

Conclusion

This compound is a structurally interesting, albeit less-studied, member of the substituted pyrrolidine family. Its unique substitution pattern, featuring both a gem-dimethyl group and an adjacent chiral center, presents both synthetic challenges and opportunities for its application as a building block in medicinal chemistry. While specific experimental data remains sparse, established synthetic methodologies for polysubstituted pyrrolidines provide a clear path toward its synthesis and future investigation. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, compounds like this compound hold significant potential for the development of next-generation therapeutics.

References

-

Ou, C., Wang, J., Yin, P., Chen, B., Hu, P., Wang, B.-Q., Cao, P., & Xu, M. (2024). Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides. Organic Chemistry Frontiers, 15, 4149-4155. Available at: [Link]

-

Morin, M., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 11(13), 8176-8185. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248671. Available at: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(18), 5664. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides. Retrieved January 17, 2026, from [Link]

-

The Role of Pyrrolidine Derivatives in Modern Chemistry and Pharma. (n.d.). Retrieved January 17, 2026, from [Link]

-

Bhat, C., & Tilve, S. G. (2014). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 4, 5405-5452. Available at: [Link]

-

Nájera, C., & Yus, M. (2015). Access options to polysubstituted pyrrolidines. ResearchGate. Available at: [Link]

-

Kumar, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(12), 5227-5254. Available at: [Link]

-

NIST. (n.d.). Pyrrolidine, TMS derivative. Retrieved January 17, 2026, from [Link]

-

Felton, J. S., & Knize, M. G. (1997). Health risks of heterocyclic amines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 376(1-2), 35-42. Available at: [Link]

-

Aliev, A. E., & Courtier-Murias, D. (2013). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 18(12), 15006-15059. Available at: [Link]

-

Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Mechanisms of Mutagenesis, 616, 1-16. Available at: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(18), 5664. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. spectra-analysis.com [spectra-analysis.com]

- 3. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemical.kao.com [chemical.kao.com]

Spectroscopic Characterization of 2,2,3-Trimethylpyrrolidine: A Predictive and Comparative Technical Guide

This technical guide provides a detailed exploration of the predicted spectroscopic signature of 2,2,3-trimethylpyrrolidine. In the absence of publicly available experimental spectra for this specific molecule, this document leverages predictive models and comparative analysis with structurally related compounds to offer researchers, scientists, and drug development professionals a robust framework for its characterization. The methodologies and interpretations presented herein are grounded in fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), providing a valuable resource for the identification and structural elucidation of this substituted pyrrolidine.

Molecular Structure and Its Spectroscopic Implications

This compound, a saturated heterocyclic amine, possesses a unique substitution pattern that dictates its spectroscopic behavior. The pyrrolidine ring forms the core structure, with two methyl groups at the C2 position and one at the C3 position. This arrangement has several key implications for its spectral features:

-

Chirality: The presence of a stereocenter at the C3 position means that this compound exists as a pair of enantiomers. While standard NMR and IR spectroscopy will not differentiate between these enantiomers, chiral chromatography or chiral shift reagents would be necessary for their distinction.

-

Steric Hindrance: The gem-dimethyl group at C2 introduces significant steric bulk, which can influence the conformation of the pyrrolidine ring and the local electronic environment of neighboring atoms.

-

Proton and Carbon Environments: The specific placement of the three methyl groups creates distinct chemical environments for each proton and carbon atom in the molecule, leading to a predictable pattern of signals in its NMR spectra.

Below is a diagram illustrating the molecular structure of this compound.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on established chemical shift prediction algorithms and data from analogous structures, the following ¹H and ¹³C NMR spectra are anticipated for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | 1.5 - 2.5 | Broad Singlet | 1H |

| C5-H ₂ | 2.8 - 3.2 | Multiplet | 2H |

| C4-H ₂ | 1.4 - 1.8 | Multiplet | 2H |

| C3-H | 1.9 - 2.3 | Multiplet | 1H |

| C3-CH ₃ | 0.9 - 1.1 | Doublet | 3H |

| C2-(CH ₃)₂ | 1.0 - 1.2 | Singlet | 6H |

-

Rationale: The protons on C5, being adjacent to the electronegative nitrogen atom, are expected to be the most deshielded of the ring protons. The gem-dimethyl protons at C2 will appear as a singlet, while the C3-methyl protons will be a doublet due to coupling with the C3 proton. The N-H proton signal is often broad and its chemical shift can be concentration and solvent dependent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 65 - 75 |

| C5 | 45 - 55 |

| C3 | 40 - 50 |

| C4 | 25 - 35 |

| C2-(C H₃)₂ | 25 - 35 |

| C3-C H₃ | 10 - 20 |

-

Rationale: The carbon C2, bonded to the nitrogen and two methyl groups, is expected to be the most deshielded among the ring carbons. The chemical shifts of the methyl carbons are anticipated in the aliphatic region, with the C3-methyl being the most shielded.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.

Figure 2. General workflow for NMR data acquisition.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 32-64 scans, spectral width of 10-15 ppm, relaxation delay of 1-2 seconds.

-

For structural confirmation, 2D experiments such as COSY (Correlated Spectroscopy) can be performed to establish proton-proton coupling networks.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans (due to the lower natural abundance and sensitivity of ¹³C), spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the internal standard.

-

Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H stretch | 3300 - 3500 | Medium-Weak |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H bend | 1590 - 1650 | Medium |

| C-H bend (CH₃ and CH₂) | 1370 - 1470 | Medium |

| C-N stretch | 1000 - 1250 | Medium |

-

Rationale: The N-H stretching vibration is a characteristic feature of secondary amines.[1] The strong C-H stretching absorptions are expected from the numerous methyl and methylene groups. The C-N stretching frequency is also a key indicator of the pyrrolidine ring structure.[2]

Experimental Protocol for IR Data Acquisition

Figure 3. Workflow for IR spectroscopy.

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty sample compartment (or the solvent and salt plates) to account for atmospheric and instrumental absorptions.

-

-

Sample Spectrum:

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption peaks.

-

Correlate the observed frequencies with known functional group absorptions.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular weight of this compound (C₇H₁₅N) is 113.20 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 113.

-

Major Fragmentation Pathways: Nitrogen-containing compounds often undergo alpha-cleavage. The major fragmentation is expected to be the loss of a methyl group from the C2 position to form a stable iminium ion.

Table 4: Predicted Major Fragment Ions for this compound

| m/z | Proposed Fragment |

| 113 | [M]⁺ |

| 98 | [M - CH₃]⁺ |

| 70 | [M - C₃H₇]⁺ |

| 56 | [C₄H₈]⁺ |

-

Rationale: The base peak is likely to be at m/z 98, resulting from the loss of a methyl radical from the gem-dimethyl group at C2, leading to a resonance-stabilized iminium cation. Further fragmentation could involve the loss of a propyl radical.

Figure 4. Predicted primary fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

Figure 5. General workflow for mass spectrometry.

-

Sample Introduction:

-

For a volatile compound like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

-

-

Ionization:

-

Electron ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra that are useful for structural elucidation and library matching.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

-

-

Detection:

-

An electron multiplier detector records the abundance of each ion. The resulting data is plotted as a mass spectrum (relative intensity vs. m/z).

-

Conclusion

This technical guide provides a predictive yet comprehensive overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for researchers to identify and characterize this compound. While the data presented is theoretical, it is based on well-established spectroscopic principles and comparisons with structurally similar molecules, providing a high degree of confidence in its utility for guiding experimental work.

References

-

Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). Retrieved from [Link]

-

DTIC. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0039686). Retrieved from [Link]

-

ResearchGate. (2005). (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Retrieved from [Link]

-

Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

ResearchGate. (2014). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

-

DTIC. (1988). Vibrational Overtone Spectroscopy of Pyrrole and Pyrrolidine. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Facile Access to α-Aryl Substituted Pyrrolidines. Retrieved from [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

The University of Liverpool Repository. (2006). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

Sources

discovery and history of substituted pyrrolidines

An In-depth Technical Guide to the Discovery and History of Substituted Pyrrolidines

Abstract

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents one of the most vital structural motifs in chemical and pharmaceutical sciences.[1][2] Its prevalence ranges from fundamental amino acids to complex alkaloids and blockbuster synthetic drugs. This guide provides a comprehensive technical overview of the , tracing their journey from identification in natural products to their central role in modern asymmetric synthesis and drug development. We will explore the initial isolation of key natural pyrrolidines like proline and nicotine, delve into the evolution of synthetic methodologies from classical cycloadditions to sophisticated catalytic asymmetric strategies, and culminate in an analysis of their impact on medicinal chemistry through selected case studies of influential drugs. This paper is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the enduring legacy of this privileged scaffold.

Introduction: The Pyrrolidine Scaffold - A Privileged Structure

The pyrrolidine ring, or tetrahydropyrrole, is a saturated heterocycle that serves as a cornerstone of organic chemistry and pharmacology.[1][3] Its unique structural properties—a non-planar, puckered conformation and a nitrogen atom that can act as a hydrogen bond donor or acceptor—make it an exceptionally versatile building block.[4] This versatility is evident in its widespread presence across a vast array of natural products, including alkaloids, amino acids, and vitamins.[5] In synthetic chemistry, derivatives of pyrrolidine, particularly the amino acid L-proline, have become indispensable tools in the field of asymmetric organocatalysis, enabling the stereocontrolled synthesis of complex chiral molecules.[6] Consequently, the pyrrolidine framework is recognized as a "privileged scaffold" in medicinal chemistry, a core structure that is repeatedly found in successful drugs across different therapeutic areas.[1][4]

Chapter 1: Early Discoveries - Pyrrolidines in the Natural World

The history of substituted pyrrolidines begins not in the laboratory, but in nature. The discovery and structural elucidation of naturally occurring pyrrolidines provided the first glimpse into their biological significance and laid the groundwork for future synthetic endeavors.

The Fundamental Building Blocks: Proline and Nicotine

The simplest and most fundamental pyrrolidine is the amino acid L-proline . It was first synthesized in 1900 by Richard Willstätter and isolated from casein a year later by Emil Fischer.[7][8] Its unique cyclic structure, where the side chain loops back to form a bond with the backbone nitrogen, imparts significant conformational rigidity to peptides and proteins.[5]

Perhaps the most famous naturally occurring pyrrolidine is nicotine . Isolated from the tobacco plant (Nicotiana tabacum) in 1828, its structure was a significant puzzle for 19th-century chemists.[9][10] Through a series of degradation experiments, Adolf Pinner and Richard Wolffenstein correctly proposed its structure in 1893 as a pyridine ring linked to an N-methylpyrrolidine ring, a finding confirmed by the first total synthesis in 1904.[9][10][11]

Complex Alkaloids and Marine Neurochemicals

Beyond these foundational molecules, nature employs the pyrrolidine scaffold in more complex architectures:

-

Pyrrolizidine Alkaloids (PAs): First discovered in plants in the 19th century, these compounds consist of two fused five-membered rings sharing a nitrogen atom.[12][13] Many PA-containing plants were used in traditional medicine, but their potent hepatotoxicity was recognized in the early 20th century, highlighting the dual nature of natural products as both remedies and toxins.[12][14]

-

Kainic Acid: Isolated from the red seaweed Digenea simplex in the 1950s, kainic acid was initially used as an anthelmintic agent.[15][16] It was later identified as a potent agonist for a specific class of ionotropic glutamate receptors in the central nervous system, now known as kainate receptors, making it an invaluable tool in neuroscience research.[15][17]

-

Domoic Acid: First isolated in 1959 from another red alga, Chondria armata, domoic acid gained notoriety in 1987 after a seafood poisoning incident in Canada.[18][19] It is the causative agent of Amnesic Shellfish Poisoning (ASP) and, like kainic acid, acts as a powerful glutamate receptor agonist.[19][20]

Chapter 2: The Dawn of Synthesis - From Classical Methods to Stereochemical Control

The structural complexity and biological activity of natural pyrrolidines presented a formidable challenge and a compelling target for synthetic chemists. Early efforts focused on simply constructing the ring, while later, more sophisticated methods aimed to control its three-dimensional arrangement (stereochemistry), a critical factor for biological function.

Foundational Strategy: 1,3-Dipolar Cycloaddition

One of the most powerful and enduring methods for synthesizing the pyrrolidine ring is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) reaction.[21] This method involves the reaction of an azomethine ylide (the three-atom component) with an alkene or alkyne (the two-atom component). The reaction is highly efficient and atom-economical, forming two new carbon-carbon bonds and up to four stereocenters in a single step.[21] The causality behind its widespread adoption lies in its convergence and ability to rapidly build molecular complexity from simple starting materials.

The Imperative of Asymmetry: Chiral Pool and Catalysis

As the principles of pharmacology matured, it became clear that the specific stereochemistry of a drug molecule was paramount to its efficacy and safety. This drove the development of asymmetric synthesis—methods that produce a single desired enantiomer.

-

Chiral Pool Synthesis: The most direct approach utilizes readily available, enantiomerically pure starting materials from nature. L-proline and L-hydroxyproline became workhorse starting materials for constructing complex, optically pure pyrrolidine-containing drugs.[5] The logic is straightforward: begin with a molecule that already possesses the correct chirality and modify it, preserving the original stereocenter.

-

Asymmetric Catalysis: A more elegant and flexible approach involves using a small amount of a chiral catalyst to direct a reaction to form a predominantly single enantiomer from non-chiral starting materials. This revolutionized pyrrolidine synthesis. The development of chiral metal catalysts and, later, small organic molecules (organocatalysts) allowed for unprecedented control over the stereochemical outcome of reactions like the 1,3-dipolar cycloaddition.[21][22][23]

Chapter 3: The Modern Era - Asymmetric Catalysis and Advanced Applications

The 21st century has witnessed an explosion in methods for the asymmetric synthesis of substituted pyrrolidines, largely driven by the discovery of proline-based organocatalysis and the refinement of metal-based catalytic systems.

The Organocatalysis Revolution

In 2000, seminal reports demonstrated that the simple amino acid L-proline could itself act as a highly effective asymmetric catalyst for intermolecular aldol reactions.[6] This discovery launched the field of modern organocatalysis. The mechanism relies on the transient formation of a chiral enamine intermediate from the catalyst and a carbonyl substrate, which then reacts stereoselectively. This breakthrough provided a metal-free, environmentally friendly, and highly effective way to synthesize chiral molecules, including precursors to substituted pyrrolidines.

Advanced Catalytic Systems

Parallel to organocatalysis, metal-based systems have become increasingly sophisticated. Chiral ligands, many of which are themselves pyrrolidine derivatives, are used to coordinate with metals like silver (Ag), copper (Cu), or rhodium (Rh).[21][24] These chiral metal complexes can then catalyze reactions with exquisite control. For example, chiral silver catalysts have been developed for the asymmetric double (1,3)-dipolar cycloaddition, allowing for the one-flask synthesis of highly complex, enantioenriched pyrrolizidines from simple starting materials.[22][23]

Chapter 4: Substituted Pyrrolidines in Drug Discovery - A Legacy of Impact

The structural features of the pyrrolidine ring—its ability to mimic peptide turns, its defined stereochemistry, and its favorable physicochemical properties—have made it a mainstay in drug design.[4]

Case Studies of Pyrrolidine-Containing Drugs

The impact of substituted pyrrolidines is best illustrated through examples of marketed drugs where the scaffold is essential for activity.

| Drug Name | Therapeutic Class | Year Approved (US) | Role of the Pyrrolidine Moiety |

| Captopril | ACE Inhibitor | 1981 | The proline-derived ring mimics the C-terminal residue of angiotensin I, enabling potent binding to the zinc ion in the active site of the Angiotensin-Converting Enzyme (ACE).[1][4][5] |

| Lisinopril | ACE Inhibitor | 1987 | A lysine analog of a proline-containing ACE inhibitor, enhancing potency and pharmacokinetic properties.[4][25] |

| Aniracetam | Nootropic (Racetam) | N/A (Used in Europe/Asia) | The pyrrolidinone core is characteristic of the racetam class, believed to modulate neurotransmitter systems.[1][26] |

| Clindamycin | Antibiotic | 1970 | An antibiotic where a substituted proline derivative is linked to an amino sugar, inhibiting bacterial protein synthesis.[1][27] |

| Glecaprevir | Antiviral (HCV) | 2017 | The complex, highly substituted pyrrolidine core serves as a rigid scaffold to correctly position functional groups for inhibiting the HCV NS3/4A protease.[4][5] |

| Eletriptan | Antimigraine (Triptan) | 2002 | The pyrrolidine ring is part of the side chain that contributes to the overall receptor binding profile at serotonin 5-HT1B/1D receptors.[5] |

Chapter 5: Experimental Protocols

To provide a practical context, this section outlines two representative protocols for the synthesis of substituted pyrrolidines, reflecting both classical and modern approaches.

Protocol 1: Classic Diastereoselective 1,3-Dipolar Cycloaddition

This protocol describes a typical thermal reaction for the synthesis of a polysubstituted pyrrolidine from an amino ester, an aldehyde, and an electron-deficient alkene.

Objective: To synthesize a functionalized pyrrolidine via a [3+2] cycloaddition.

Methodology:

-

Reagent Preparation: To a solution of methyl glycinate hydrochloride (1.0 eq) and triethylamine (1.1 eq) in dry toluene is added benzaldehyde (1.0 eq). The mixture is heated to reflux with a Dean-Stark trap for 2 hours to form the intermediate imine.

-

Ylide Formation & Cycloaddition: After cooling, N-phenylmaleimide (1.0 eq) is added to the solution. The reaction mixture is heated to 110 °C and stirred for 12 hours. The in-situ generated azomethine ylide reacts with the maleimide dipolarophile.

-

Workup and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude solid is washed with cold diethyl ether to remove non-polar impurities.

-

Isolation: The product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure pyrrolidine cycloadduct. The stereochemistry is typically confirmed by NMR spectroscopy.

Protocol 2: Modern Asymmetric Synthesis - Proline-Catalyzed Aldol Reaction

This protocol details a benchmark organocatalytic reaction to produce a chiral aldol adduct, a versatile precursor for substituted pyrrolidines.

Objective: To synthesize an enantioenriched aldol product using L-proline as a catalyst.

Methodology:

-

Catalyst Setup: In a dry reaction vial, L-proline (0.2 eq, 20 mol%) is dissolved in anhydrous dimethyl sulfoxide (DMSO).

-

Reaction Initiation: Cyclohexanone (5.0 eq) is added to the catalyst solution, followed by 4-nitrobenzaldehyde (1.0 eq). The vial is sealed and the mixture is stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the limiting reagent (4-nitrobenzaldehyde) is consumed (typically 12-24 hours).

-

Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched aldol adduct. Enantiomeric excess is determined by chiral HPLC.

Conclusion: The Enduring Legacy and Future Directions

The journey of the substituted pyrrolidine is a microcosm of the evolution of organic chemistry itself—from the patient isolation of natural products to the rational design of powerful synthetic methods and life-saving medicines. The scaffold's discovery in fundamental biomolecules like proline guaranteed its biological relevance, while its appearance in complex alkaloids like nicotine spurred the development of synthetic chemistry.[7][26] The modern era, defined by the power of asymmetric catalysis, has transformed the pyrrolidine from a challenging synthetic target into a readily accessible and endlessly versatile building block.[6]

Looking forward, the importance of the pyrrolidine ring shows no signs of diminishing. Its rigid, three-dimensional structure makes it an ideal component for novel chemical modalities such as PROTACs (Proteolysis Targeting Chimeras), which require precise spatial orientation of different functional groups.[25] As synthetic methods become even more powerful and our understanding of biological systems deepens, the humble pyrrolidine ring is certain to remain at the core of new discoveries in chemistry, biology, and medicine.

References

-

Gümüş, M., Poyraz, S., Kocyigit-Kaymakcioglu, B., & Diez-Torrubia, A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1252972. [Link]

-

MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

-

Wikipedia. (n.d.). Pyrrolizidine alkaloid. [Link]

-

Chekan, J. R., McKinnie, S. M. K., Moore, B. S., & Moore, B. S. (2019). Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid. Angewandte Chemie International Edition, 58(40), 14314-14317. [Link]

-

Stoltz, B. M., & Tani, K. (2013). Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. Chemical science, 4(6), 2539-2542. [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Li Petri, G., Raimondi, M. V., Spadaro, A., & Amato, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry, 28(21), 4225-4263. [Link]

-

ResearchGate. (n.d.). FDA-approved pyrrolidine-containing drugs in 2022. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. [Link]

-

ACS Publications. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Catalysis, 13(7), 4642-4674. [Link]

-

ResearchGate. (n.d.). Discovery of the kainic acid biosynthetic genes enabled two new kainic acid production routes. [Link]

-

Wikipedia. (n.d.). Domoic acid. [Link]

-

Wikipedia. (n.d.). Nicotine. [Link]

-

Wikipedia. (n.d.). Proline. [Link]

-

PubMed. (2013). Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. [Link]

-

Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

MDPI. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498. [Link]

-

ACS Publications. (1961). Synthesis of Substituted Pyrrolidines and Pyrrolizidines. Journal of the American Chemical Society, 83(9), 2208-2212. [Link]

-

PubMed. (2008). Subtype selective kainic acid receptor agonists: discovery and approaches to rational design. [Link]

-

mBio. (n.d.). Domoic acid biosynthesis and genome expansion in Nitzschia navis-varingica. [Link]

-

National Center for Biotechnology Information. (n.d.). Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. [Link]

-

J. Craig Venter Institute. (2018). Domoic Acid Decoded: Scientists Discover Genetic Basis for How Harmful Algal Blooms Become Toxic. [Link]

-

BIOETYMOLOGY. (n.d.). proline (Pro P). [Link]

-

MDPI. (n.d.). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. [Link]

-

Slideshare. (n.d.). Nicotine - Structural elucidation. [Link]

-

IGI Global. (n.d.). Pyrrolizidine alkaloid: Significance and symbolism. [Link]

-

Centurion University. (n.d.). Nicotine. [Link]

-

MDPI. (n.d.). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. [Link]

-

PubMed. (n.d.). Evolution of proline biosynthesis: enzymology, bioinformatics, genetics, and transcriptional regulation. [Link]

-

Wikipedia. (n.d.). Kainic acid. [Link]

-

Centurion University. (n.d.). Structure elucidation of Nicotine. [Link]

-

National Center for Biotechnology Information. (n.d.). Nicotine: From Discovery to Biological Effects. [Link]

-

PubMed. (2022). Domoic acid biosynthesis in the red alga Chondria armata suggests a complex evolutionary history for toxin production. [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Proline - Wikipedia [en.wikipedia.org]

- 8. BIOETYMOLOGY : ORIGIN IN BIO - MEDICAL TERMS: proline (Pro P) [bioetymology.blogspot.com]

- 9. Nicotine - Wikipedia [en.wikipedia.org]

- 10. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]

- 11. Nicotine - Structural elucidation | PPTX [slideshare.net]

- 12. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 13. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kainic acid - Wikipedia [en.wikipedia.org]

- 17. Subtype selective kainic acid receptor agonists: discovery and approaches to rational design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Domoic acid - Wikipedia [en.wikipedia.org]

- 19. Investigating Domoic Acid Biosynthesis and Toxic Bloom Formation Through Pseudo-nitzschia–Marine Bacteria Interactions - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 22. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. img01.pharmablock.com [img01.pharmablock.com]

- 26. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of 2,2,3-Trimethylpyrrolidine

This guide provides a comprehensive technical overview of the stereoisomerism of 2,2,3-trimethylpyrrolidine, tailored for researchers, scientists, and professionals in drug development. We will delve into the structural analysis, stereoselective synthetic strategies, separation protocols, and analytical characterization of its stereoisomers. The pyrrolidine ring is a vital structural motif in numerous natural products, pharmaceuticals, and chiral catalysts, making a thorough understanding of its stereoisomers crucial for modern chemical and pharmaceutical research.[1][2][3]

Structural Analysis of this compound Stereoisomerism

The fundamental principles of stereochemistry dictate the spatial arrangement of atoms within a molecule. For this compound, the potential for stereoisomerism arises from the presence of chiral centers.

Identification of Chiral Centers

A chiral center is typically a carbon atom bonded to four different substituents.[4][5] In the structure of this compound, we must identify such asymmetric carbons.

-

Carbon-2 (C2): This carbon is bonded to two methyl groups, a nitrogen atom, and the C3 carbon. Since two of the substituents (the methyl groups) are identical, C2 is not a chiral center.

-

Carbon-3 (C3): This carbon is bonded to a hydrogen atom, a methyl group, the C2 atom, and the C4 atom of the ring. These four groups are distinct, rendering C3 a chiral center .

Therefore, this compound possesses one chiral center.

Determination of the Number of Stereoisomers

The maximum number of possible stereoisomers for a molecule can be calculated using the formula 2^n, where 'n' is the number of chiral centers.[5]

For this compound, with n=1, the number of possible stereoisomers is 2^1 = 2. These two stereoisomers are a pair of enantiomers . Enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties, except for their interaction with plane-polarized light.[4][6]

The two enantiomers are designated as (R)-2,2,3-trimethylpyrrolidine and (S)-2,2,3-trimethylpyrrolidine, based on the Cahn-Ingold-Prelog priority rules for assigning absolute configuration.[7]

Caption: Relationship between the enantiomers of this compound.

Synthetic and Separation Strategies

The synthesis of specific stereoisomers of substituted pyrrolidines is a significant area of research, often employing asymmetric synthesis or chiral resolution techniques.[1][8][9]

Asymmetric Synthesis

Asymmetric synthesis aims to selectively create one enantiomer over the other. For pyrrolidine derivatives, several strategies have been developed:

-

[3+2] Cycloaddition Reactions: A common and powerful method involves the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes.[2] The use of chiral auxiliaries or catalysts can induce high levels of stereoselectivity.[10]

-

Biocatalytic Approaches: Enzymes such as transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excesses.[11]

-

Chiral Pool Synthesis: Starting from readily available chiral molecules like amino acids (e.g., proline) or carbohydrates allows for the synthesis of enantioenriched pyrrolidine derivatives.[12]

Exemplary Protocol: Asymmetric Reductive Amination (Conceptual)

-

Substrate Preparation: Synthesize a suitable precursor, such as 4,4-dimethyl-5-oxo-hexanenitrile.

-

Chiral Catalyst Selection: Employ a chiral catalyst, for instance, a transition metal complex with a chiral phosphine ligand, known for its efficacy in asymmetric hydrogenations.

-

Reductive Amination: Under a hydrogen atmosphere, react the precursor with a source of ammonia in the presence of the chiral catalyst. The catalyst will facilitate the stereoselective reduction of the intermediate imine, favoring the formation of one enantiomer of this compound.

-

Purification: Purify the product using standard techniques like column chromatography.

-

Enantiomeric Excess Determination: Analyze the product using chiral HPLC or GC to determine the enantiomeric excess (e.e.).

Resolution of Racemic Mixtures

When a synthesis produces a racemic mixture (a 1:1 mixture of both enantiomers), separation is necessary to isolate the individual stereoisomers.

-

Chiral Chromatography: This is the most widely used technique for the analytical and preparative separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

-

Common CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.

-

Protocol: Chiral HPLC Separation of this compound Enantiomers

-

Column Selection: Choose a suitable chiral column, for example, a Daicel Chiralpak AD-H or similar.

-

Mobile Phase Optimization: Begin with a standard mobile phase, such as a mixture of hexane and isopropanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. Optimize the ratio of the solvents to achieve baseline separation.

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase.

-

Injection and Elution: Inject the sample onto the HPLC system and monitor the elution profile using a UV or mass spectrometric detector.

-

Fraction Collection: For preparative separations, collect the fractions corresponding to each enantiomer as they elute.

-

Analysis: Confirm the purity and identity of the separated enantiomers.

Caption: General workflow for the separation of stereoisomers.

Analytical Characterization and Stereochemical Assignment

Once the stereoisomers are synthesized or separated, their absolute configuration must be determined.

Spectroscopic and Chiroptical Methods

-

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. Enantiomers will rotate light to an equal magnitude but in opposite directions (+ for dextrorotatory, - for levorotatory).[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectra of enantiomers are identical, chiral solvating agents or chiral derivatizing agents can be used to create diastereomeric complexes that are distinguishable by NMR.

-

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques measure the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration by comparing experimental spectra to those predicted by quantum chemical calculations.

X-ray Crystallography

If a single crystal of one enantiomer (often as a salt with a chiral co-former) can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure and absolute configuration.

Applications and Significance in Drug Development

The stereochemistry of a molecule is critical in pharmacology, as different enantiomers of a drug can have vastly different biological activities, potencies, and toxicities.[7] This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.[4]

-

Chiral Building Blocks: Enantiomerically pure substituted pyrrolidines are valuable building blocks in the synthesis of complex pharmaceutical compounds.[3][13]

-

Organocatalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric reactions, enabling the synthesis of other chiral molecules with high enantioselectivity.[1]

-

Ligands for Asymmetric Catalysis: They can also serve as chiral ligands for metal catalysts, which are employed in a variety of stereoselective transformations.

Table 1: Hypothetical Comparison of this compound Enantiomers

| Property | (R)-2,2,3-Trimethylpyrrolidine | (S)-2,2,3-Trimethylpyrrolidine |

| Boiling Point | Identical | Identical |

| Refractive Index | Identical | Identical |

| Optical Rotation | [α]D = +x° | [α]D = -x° |

| Biological Activity | e.g., High affinity for Receptor A | e.g., Low affinity for Receptor A |

| Chiral HPLC Retention (Chiralpak AD-H) | Shorter | Longer |

Conclusion

The stereoisomerism of this compound is defined by a single chiral center at the C3 position, giving rise to a pair of enantiomers. The synthesis and separation of these enantiomers are achievable through modern techniques in asymmetric synthesis and chiral chromatography. Accurate stereochemical assignment is paramount and can be accomplished using a combination of chiroptical methods and X-ray crystallography. For professionals in drug development and chemical research, a deep understanding of the properties and synthesis of individual stereoisomers is essential for the creation of safe, effective, and selective chemical entities.

References

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. Retrieved from [Link]

-

Dynamic Kinetic Asymmetric Synthesis of Substituted Pyrrolidines from Racemic Cyclopropanes and Aldimines: Reaction Development and Mechanistic Insights. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. (n.d.). White Rose eTheses Online. Retrieved from [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). PMC - NIH. Retrieved from [Link]

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (n.d.). JACS Au - ACS Publications. Retrieved from [Link]

-

A Computational Exploration of the Stereoselective Synthesis of Substituted Pyrrolidines. (n.d.). The American Chemical Society Petroleum Research Fund. Retrieved from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]

- Processes for preparing pyrrolidine compounds. (n.d.). Google Patents.

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). NIH. Retrieved from [Link]

-

Chiral carbon & chiral drugs | Stereochemistry (article). (n.d.). Khan Academy. Retrieved from [Link]

-

2,2,4-Trimethylpyrrolidine hydrochloride. (n.d.). LookChem. Retrieved from [Link]

-

Stereoselective synthesis of pyrrolidines from N-allyl oxazolidines via hydrozirconation-cyclization. (2005). PubMed. Retrieved from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC - NIH. Retrieved from [Link]

-

Identifying Chiral Molecules, Meso Compounds, and Diastereomers. (n.d.). Dummies. Retrieved from [Link]

-

Designating the Configuration of Chiral Centers. (n.d.). MSU chemistry. Retrieved from [Link]

-

8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. (n.d.). LibreTexts. Retrieved from [Link]

-

Enantiomers, Diastereomers, Identical or Constitutional Isomers. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Chiral drugs. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. enamine.net [enamine.net]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 4. Khan Academy [khanacademy.org]

- 5. Identifying Chiral Molecules, Meso Compounds, and Diastereomers | dummies [dummies.com]

- 6. Enantiomers, Diastereomers, Identical or Constitutional Isomers - Chemistry Steps [chemistrysteps.com]

- 7. Chiral drugs - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]